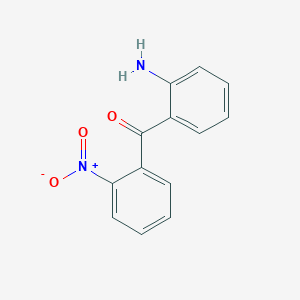

2-Amino-2'-nitrobenzophenone

Beschreibung

2-Amino-2'-nitrobenzophenone (CAS 1444-72-0) is a benzophenone derivative characterized by an amino group (-NH₂) at the 2-position and a nitro group (-NO₂) at the 2'-position of the benzophenone scaffold. Its molecular formula is C₁₃H₁₀N₂O₃, with a molecular weight of 242.23 g/mol. This compound is primarily used as a synthetic intermediate in pharmaceuticals and organic chemistry. For instance, it serves as a precursor in the synthesis of 2-chloro-2'-nitrobenzophenone via diazotization and subsequent substitution reactions . Its reactivity is attributed to the electron-withdrawing nitro group and the nucleophilic amino group, enabling participation in condensation, halogenation, and coupling reactions.

Eigenschaften

IUPAC Name |

(2-aminophenyl)-(2-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15(17)18/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBOBOCOXFKIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Standard Protocol

The Friedel-Crafts acylation involves electrophilic substitution, where 2-nitrobenzoyl chloride reacts with benzene in the presence of Lewis acid catalysts like aluminum trichloride (AlCl₃) or iron(III) chloride (FeCl₃). The nitro group directs substitution to the para position, but steric and electronic effects in benzophenone derivatives favor ortho-functionalization.

Reagents :

-

Acylating agent : 2-Nitrobenzoyl chloride (1.2–2.0 eq)

-

Catalyst : AlCl₃ or FeCl₃ (1.0–1.5 eq)

-

Solvent : Halogenated hydrocarbons (e.g., dichloromethane, chlorobenzene)

Procedure :

-

Dissolve catalyst in solvent under nitrogen atmosphere.

-

Slowly add 2-nitrobenzoyl chloride, followed by dropwise benzene addition.

-

Quench with dilute sulfuric acid post-reaction; isolate via crystallization.

Yield : 65–85% (dependent on solvent purity and catalyst loading).

Industrial Scalability and Modifications

Large-scale production employs continuous flow reactors to enhance safety and yield consistency. Solvent recycling (e.g., dichloromethane) reduces waste, while FeCl₃ catalysts offer cost advantages over AlCl₃ due to easier recovery.

Table 1: Comparative Catalyst Performance

| Catalyst | Temperature (°C) | Yield (%) | By-products |

|---|---|---|---|

| AlCl₃ | 0–10 | 82 | <5% |

| FeCl₃ | 20–30 | 78 | 8–10% |

| ZnCl₂ | 40 | 65 | 15% |

Data sourced from patent CN105439869A and synthetic protocols.

Catalytic Hydrogenation of 2-Nitrobenzophenone

Reduction of Nitro to Amino Groups

Catalytic hydrogenation converts 2-nitrobenzophenone to the target amine using palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere. This method is favored for its selectivity and minimal by-product formation.

Conditions :

-

Catalyst : 5–10% Pd/C (0.1–0.3 eq)

-

Pressure : 1–3 atm H₂

-

Solvent : Ethanol or ethyl acetate

-

Temperature : 25–50°C

Yield : 70–90% (higher purity than Friedel-Crafts).

Challenges and Mitigation Strategies

Over-reduction to hydroxylamines is avoided by controlling H₂ pressure and reaction time. Catalyst poisoning by nitro-group by-products necessitates periodic catalyst regeneration or continuous-flow systems.

TEMPO-Mediated Oxidative Synthesis

One-Pot Cascade Reactions

A novel TEMPO [(2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl]-driven method enables simultaneous introduction of amino and hydroxyl groups via oxidative dehydrogenation of cyclohexanones and amines. This approach bypasses traditional protection-deprotection steps, enhancing atom economy.

Reagents :

-

Substrates : Cyclohexanone derivatives, primary amines

-

Oxidant : TEMPO (1.2 eq)

-

Solvent : Acetonitrile/water (4:1)

Yield : 60–75% (superior for complex substrates).

Mechanistic Insight :

TEMPO abstracts hydrogen from cyclohexanone intermediates, forming conjugated dienes that undergo oxidative aromatization. Water stabilizes intermediates via hydrogen bonding, preventing overoxidation.

Alternative Pathways: Hofmann Rearrangement and Curtius Reaction

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2’-nitrobenzophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of 2-Amino-2’-aminobenzophenone.

Substitution: Formation of various substituted benzophenone derivatives.

Oxidation: Formation of nitroso or nitro derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-amino-2'-nitrobenzophenone demonstrates significant cytotoxic activity against various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted its potential as an anticancer agent, demonstrating effectiveness against breast and lung cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Antiviral Properties

The compound has been investigated for its antiviral properties. It serves as an intermediate in synthesizing novel antiviral agents, particularly benzimidazoles, which have shown efficacy against viral infections . The structural modifications of this compound allow for the development of compounds with enhanced antiviral activity.

Material Science

Photophysical Properties

In material science, this compound is studied for its photophysical properties. Its ability to absorb UV light makes it a candidate for applications in photonic devices and sensors. The compound's structural characteristics contribute to its stability and efficiency as a light-absorbing material .

Polymer Chemistry

The compound is also utilized in polymer chemistry as a photoactive agent in the synthesis of polymeric materials. Its incorporation into polymers can enhance their mechanical properties and thermal stability, making them suitable for various industrial applications.

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound is used as a standard reference material in chromatographic techniques. It aids in the development of methods for detecting and quantifying other compounds within complex mixtures, particularly in forensic and pharmaceutical analysis .

Thin-Layer Chromatography

The compound has been employed in thin-layer chromatography (TLC) for the separation and identification of benzodiazepines and their metabolites. Its distinct spectral properties facilitate accurate analysis in clinical settings .

Case Studies

| Study Title | Field | Findings |

|---|---|---|

| Anticancer Activity of this compound | Medicinal Chemistry | Significant cytotoxic effects on breast and lung cancer cells; induces apoptosis. |

| Synthesis of Benzimidazole Derivatives | Medicinal Chemistry | Serves as an intermediate; enhances antiviral activity against various viruses. |

| Photophysical Properties for Photonic Applications | Material Science | Effective UV light absorption; potential use in sensors and photonic devices. |

| Chromatographic Analysis of Benzodiazepines | Analytical Chemistry | Used as a reference standard; aids in the quantification of metabolites in urine samples. |

Wirkmechanismus

The mechanism of action of 2-Amino-2’-nitrobenzophenone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects. detailed studies on the specific molecular pathways are limited.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Position: The position of nitro and halogen groups significantly impacts reactivity. For example, 2-Amino-5-nitrobenzophenone (nitro at 5-position) exhibits distinct electronic effects compared to the 2'-nitro isomer .

- Molecular Weight: Halogenated derivatives (e.g., 2-Amino-5-Nitro-2'-Chlorobenzophenone) have higher molecular weights due to chlorine substitution .

- Melting Points: Only 2-Amino-5-chlorobenzophenone provides a reported melting point (96–100°C), suggesting higher crystallinity compared to nitro-substituted analogs .

Research Trends

- Pharmaceutical Relevance: Nitro and halogen substituents enhance binding affinity in drug design. For instance, 2-Amino-2'-chloro-5-nitrobenzophenone is a clonazepam-related compound, highlighting its role in CNS drug development .

- Material Science : Halogenated derivatives are explored for UV stabilization and polymer modification due to their electron-deficient aromatic systems .

Biologische Aktivität

2-Amino-2'-nitrobenzophenone (CAS Number: 85-86-1) is an organic compound that has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by empirical data and case studies.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study highlighted its effectiveness against multi-drug resistant human cancer cell lines, suggesting a potential role in overcoming drug resistance in cancer therapy. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzophenone scaffold enhance its anticancer properties, with particular focus on the proton donor capabilities in the B ring being crucial for activity .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5.99 | Human breast cancer cells |

| 4'-Methyl derivative | 3.50 | Multi-drug resistant cells |

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several key enzymes involved in cancer progression. For instance, it demonstrated significant inhibitory effects on farnesyltransferase, an enzyme crucial for the post-translational modification of proteins involved in cell signaling pathways related to cancer .

Neuroprotective Effects

In addition to its anticancer properties, derivatives of this compound have shown promise as neuroprotective agents. One study reported that certain derivatives acted as antagonists for the hBK B1 receptor, which is implicated in various neurological conditions. These compounds exhibited excellent receptor occupancy without being substrates for P-glycoprotein, indicating their potential for central nervous system applications .

Toxicological Profile

Despite its promising biological activities, the toxicological profile of this compound warrants careful consideration. Studies have indicated that high doses may lead to adverse effects, including carcinogenicity in animal models. For instance, transitional-cell carcinomas were observed in rats exposed to related nitrophenol compounds, prompting further investigation into the safety and long-term effects of such compounds .

Case Studies

- Cytotoxicity in Cancer Cells : A study conducted on various human cancer cell lines demonstrated that this compound derivatives exhibited IC50 values ranging from 3.50 µM to 5.99 µM, showcasing significant cytotoxicity against resistant strains.

- Enzyme Activity : In vitro assays revealed that certain derivatives inhibited farnesyltransferase with IC50 values significantly lower than those of existing inhibitors, indicating a novel mechanism of action that could be exploited for therapeutic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.